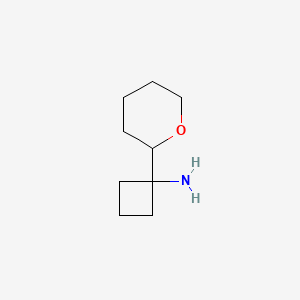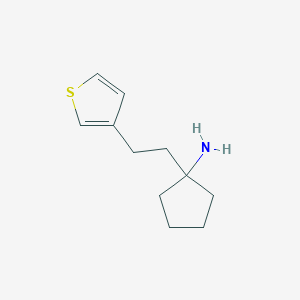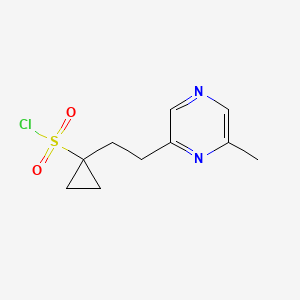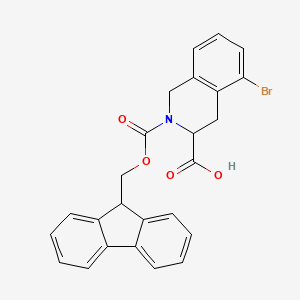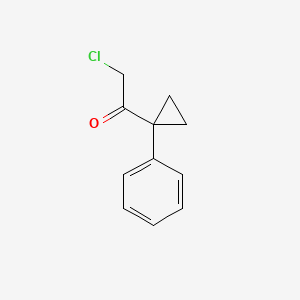
2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one is an organic compound with the molecular formula C11H11ClO. This compound is characterized by the presence of a chloro group, a phenyl group, and a cyclopropyl ring attached to an ethanone backbone. It is a colorless liquid at room temperature and is used as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one typically involves the chlorination of 1-(1-phenylcyclopropyl)ethanone. The process can be carried out using chlorine gas in the presence of a solvent like dichloromethane. The reaction is usually performed at low temperatures to control the exothermic nature of the chlorination process. The reaction mixture is then subjected to distillation to isolate the desired product.
Industrial Production Methods
In an industrial setting, the continuous preparation method can be employed. This involves the use of a continuous preparation system where alpha-acetyl-gamma-butyrolactone is used as a starting material. The process includes sequential chlorination, ring-opening, and ring-closing reactions under controlled conditions to produce this compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are employed under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Corresponding substituted ethanones.
Aplicaciones Científicas De Investigación
2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenyl and cyclopropyl groups can influence the compound’s reactivity and stability. The compound can act as an electrophile, reacting with nucleophiles to form various products. The exact pathways and molecular targets depend on the specific reactions and conditions employed .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(1-chlorocyclopropyl)ethanone: Similar structure but with a chlorocyclopropyl group instead of a phenyl group.
1-Phenyl-2-chloroethanone: Lacks the cyclopropyl ring.
2-Chloro-1-(1-methylcyclopropyl)ethanone: Contains a methylcyclopropyl group instead of a phenyl group.
Uniqueness
2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one is unique due to the presence of both a phenyl group and a cyclopropyl ring, which confer distinct chemical properties and reactivity. The combination of these groups makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations .
Propiedades
Número CAS |
75272-09-2 |
|---|---|
Fórmula molecular |
C11H11ClO |
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
2-chloro-1-(1-phenylcyclopropyl)ethanone |
InChI |
InChI=1S/C11H11ClO/c12-8-10(13)11(6-7-11)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clave InChI |
MVQXMDDZAGDRKI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC=CC=C2)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid](/img/structure/B15310597.png)
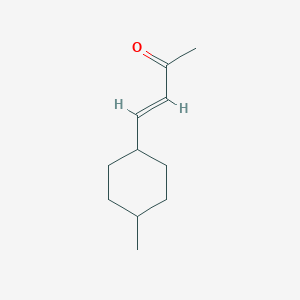

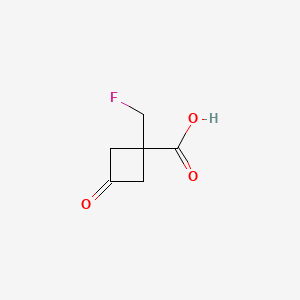
cyclobutyl]methyl})amine hydrochloride](/img/structure/B15310619.png)
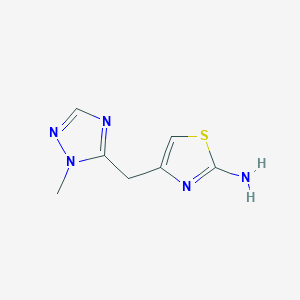
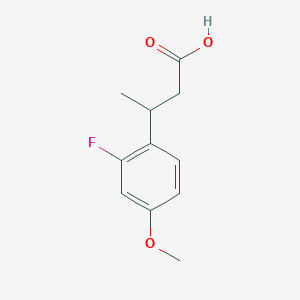
![8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B15310639.png)
